molecular formula C8H6Cl2N2O B8229953 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

Cat. No.: B8229953
M. Wt: 217.05 g/mol
InChI Key: FVIFZHWIKQLJIY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a furan ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antifungal, antitumor, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- typically involves multi-step reactions. One common method includes the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds via a one-pot three-component diastereoselective domino reaction . This method is advantageous due to its operational simplicity and the avoidance of hazardous organic solvents and catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and catalyst-free conditions, are often applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine has numerous scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline .

Uniqueness

What sets furo[2,3-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- apart is its unique combination of a furan ring and a pyrimidine ring, which imparts distinct biological activities and chemical reactivity. This compound has shown more potent inhibition of certain enzymes compared to its analogs .

Biological Activity

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a furo-pyrimidine scaffold, characterized by the presence of two chlorine atoms and two methyl groups. Its chemical formula is C₈H₈Cl₂N₂O, and it has a molecular weight of approximately 205.07 g/mol. The unique structure contributes to its biological activity by enabling interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of furo[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity against multiple cancer types, with selectivity ratios varying from 0.7 to 39 at the GI50 level (growth inhibition concentration) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer TypeIC50 (µM)Selectivity Ratio
1cLeukemia0.003439
1dBreast0.01525
1eLung0.02020

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations indicate that this compound may possess antimicrobial activity. Studies have shown that compounds with similar structures can inhibit microbial growth by targeting essential enzymes involved in metabolic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes associated with cell proliferation and survival in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases (e.g., S phase), leading to increased apoptosis rates .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to targets such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis in rapidly dividing cells .

Case Studies

Several case studies have documented the efficacy of this compound in vitro:

  • Study on Leukemia Cells : A specific derivative demonstrated potent activity against leukemia cell lines with an IC50 value of 0.0034 µM. Mechanistic studies revealed activation of apoptotic pathways involving caspase-3 and modulation of Bcl-2 expression .
  • Broad-Spectrum Antitumor Activity : Another study evaluated various derivatives against a panel of cancer cell lines, showing promising results across multiple types with selectivity towards leukemia and breast cancers .

Properties

IUPAC Name

2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIFZHWIKQLJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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